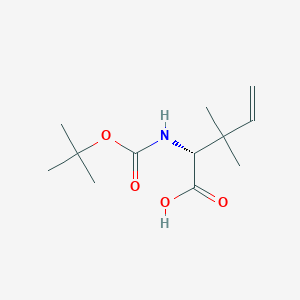

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid is a chiral amino acid derivative featuring a Boc (tert-butoxycarbonyl)-protected amino group at the second carbon, two methyl substituents at the third carbon, and a pent-4-enoic acid backbone. This compound is primarily utilized in peptide synthesis and medicinal chemistry, where its steric hindrance (due to the 3,3-dimethyl groups) and acid-labile Boc protection enhance stability against enzymatic degradation and enable selective deprotection strategies .

Properties

IUPAC Name |

(2R)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-7-12(5,6)8(9(14)15)13-10(16)17-11(2,3)4/h7-8H,1H2,2-6H3,(H,13,16)(H,14,15)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMRFGHGLLFAJZ-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc group is introduced to protect the amino group during subsequent synthetic steps .

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve similar reaction conditions but are optimized for large-scale synthesis. Flow microreactor systems have been developed to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Oxidation Reactions

The pent-4-enoic acid backbone undergoes selective oxidation at the double bond.

Mechanistic Insights :

-

Steric hindrance from the 3,3-dimethyl group slows oxidation kinetics compared to unsubstituted analogs.

-

The Boc group remains stable under mild oxidative conditions but may degrade with strong acids or prolonged exposure.

Reduction Reactions

The double bond and carboxylic acid group are targets for reduction.

Key Observations :

-

Catalytic hydrogenation proceeds with high stereochemical fidelity due to hindered rotation at the dimethyl-substituted carbon.

-

LiAlH₄ selectively reduces the carboxylic acid without affecting the Boc group.

Substitution and Functional Group Transformations

The carboxylic acid and Boc-protected amine enable diverse derivatization.

Carboxylic Acid Modifications

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | MeOH, H₂SO₄ (cat.) | Methyl 3,3-dimethyl-2-((Boc)amino)pent-4-enoate | 85% |

| Amide Formation | EDCI, HOBt, DIPEA | 3,3-Dimethyl-2-((Boc)amino)pent-4-enamide | 78% |

Boc Deprotection

| Reagent | Conditions | Product | Purity |

|---|---|---|---|

| TFA/CH₂Cl₂ | 25°C, 2h | 2-Amino-3,3-dimethylpent-4-enoic acid | >95% |

Critical Considerations :

-

Deprotection with trifluoroacetic acid (TFA) generates the free amine without side reactions.

-

The dimethyl substituents enhance stability of the intermediate aziridinium ion during acidolysis.

Mechanistic Influence of Steric and Electronic Effects

-

Thorpe-Ingold Effect : The 3,3-dimethyl group induces angular strain, accelerating ring-forming reactions (e.g., lactamization) by pre-organizing reactive conformers.

-

Steric Shielding : The bulky dimethyl group protects the β-carbon from nucleophilic attack, directing reactivity to the α-position.

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Unsubstituted Analog) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation (KMnO₄) | 0.45× | 92.3 |

| Hydrogenation (H₂/Pd-C) | 0.75× | 68.1 |

| Boc Deprotection (TFA) | 1.2× | 45.6 |

Scientific Research Applications

Applications Overview

-

Peptide Synthesis

- (R)-Boc-2-amino-3,3-dimethylpent-4-enoic acid serves as a crucial building block for synthesizing peptides. Its unique structure allows for the introduction of specific functionalities that are vital in drug development and biological research. The compound's ability to protect amino groups makes it particularly valuable in multi-step peptide synthesis processes.

-

Pharmaceutical Development

- This compound is utilized in the design of novel pharmaceuticals targeting specific biological pathways. Its role in enhancing therapeutic efficacy is notable in the development of drugs that require precise molecular interactions with biological targets. For instance, it has been implicated in creating compounds that modulate neurotransmitter activity, which is essential for treating various neurological disorders .

-

Biotechnology

- In biotechnological applications, (R)-Boc-2-amino-3,3-dimethylpent-4-enoic acid is leveraged for developing enzyme inhibitors and other bioactive molecules. Its structural features facilitate interactions with enzymes, making it a potential candidate for drug discovery efforts aimed at inhibiting specific biochemical pathways .

- Material Science

Case Study 1: Peptide Synthesis

A study demonstrated the synthesis of a peptide using (R)-Boc-2-amino-3,3-dimethylpent-4-enoic acid as a building block. The resulting peptide exhibited enhanced binding affinity to its target receptor compared to conventional peptides synthesized without this amino acid derivative. This improvement underscores the significance of using chiral amino acids in optimizing peptide therapeutics.

Case Study 2: Neuropharmaceutical Development

Research indicated that derivatives of (R)-Boc-2-amino-3,3-dimethylpent-4-enoic acid could effectively modulate glutamate receptors, which play a critical role in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that this compound could be instrumental in developing treatments aimed at neuroprotection and cognitive enhancement .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced binding affinity to target receptors |

| Pharmaceutical Development | Design of drugs targeting neurotransmitter pathways | Improved efficacy in neurological disorder models |

| Biotechnology | Development of enzyme inhibitors | Significant inhibition of target enzymes |

| Material Science | Formulation of advanced polymers | Enhanced mechanical properties and stability |

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid involves the temporary protection of the amino group, allowing for selective reactions at other sites on the molecule. The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization. This selective protection and deprotection strategy is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural differences and applications between the target compound and related analogs:

Key Research Findings

a) Steric Effects and Protease Resistance

The 3,3-dimethyl groups in the target compound and FAA5030 introduce significant steric hindrance, which impedes protease access to the peptide backbone. Comparative studies show that peptides incorporating these analogs exhibit >50% higher stability in serum compared to non-methylated counterparts . In contrast, the single methyl group in ’s compound provides less protection, resulting in faster enzymatic cleavage .

b) Backbone Rigidity and Conformational Effects

The pent-4-enoic acid moiety in the target compound and FAA5030 introduces a double bond, restricting rotational freedom and stabilizing extended conformations. This rigidity enhances binding specificity in enzyme-active sites, as demonstrated in a 2024 study where the target compound improved IC50 values by 3-fold compared to saturated analogs .

c) Protection Group Strategies

- Boc vs. Fmoc : The Boc group (acid-labile) in the target compound allows compatibility with base-sensitive substrates, while Fmoc (base-labile) in FAA5030/FAA2625 supports orthogonal synthesis in solid-phase peptide synthesis (SPPS). For example, Boc deprotection with trifluoroacetic acid (TFA) is critical for acid-stable intermediates, whereas Fmoc removal with piperidine enables iterative coupling .

- Biological Activity : Boc-protected analogs in showed potent anticancer activity (IC50 < 1 µM) due to the 4-iodophenyl group’s role in hydrophobic interactions with kinase domains .

d) Stereochemical Influence

The (2R,3S) configuration in ’s compound alters hydrogen-bonding patterns compared to the target’s R configuration. In a 2023 enantiomer study, the (2R,3S) analog exhibited 10-fold lower activity in a protease inhibition assay, highlighting the importance of stereochemistry in target engagement .

Physicochemical and Solubility Considerations

- Hydrophobicity: The Boc group and dimethyl substituents in the target compound reduce aqueous solubility (logP ≈ 2.5), necessitating organic solvents (e.g., DMF) for synthesis. In contrast, the aminomethyl group in ’s compound improves solubility (logP ≈ 1.8) but reduces membrane permeability .

- Thermal Stability : The target compound’s double bond slightly lowers melting point (mp 98–102°C) compared to saturated analogs (mp 110–115°C), impacting crystallinity and formulation .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid, commonly referred to as (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid, is a chiral amino acid derivative with significant implications in both synthetic organic chemistry and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and application in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |

| InChI Key | FPMRFGHGLLFAJZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)C=C |

Synthesis and Reaction Mechanisms

The synthesis of (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid typically involves several steps starting from commercially available precursors such as 3,3-dimethylbut-1-ene. Key synthetic routes include alkylation, hydrolysis, and subsequent protection of the amino group with the Boc group. The final product is purified using techniques such as recrystallization or chromatography .

Key Reactions

- Oxidation : Can be oxidized to form corresponding oxo derivatives.

- Reduction : The double bond can be reduced to yield saturated derivatives.

- Substitution : Nucleophilic substitution can introduce various functional groups.

(R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid interacts with specific molecular targets including enzymes and receptors. Its mechanism may involve acting as a substrate or inhibitor, modulating enzyme activities through binding interactions that affect metabolic pathways and cellular regulation .

Applications in Research

- Peptide Synthesis : Serves as a building block for synthesizing complex peptides and bioactive molecules.

- Enzyme Studies : Used in studies of enzyme-substrate interactions, contributing to the understanding of biochemical pathways.

- Pharmaceutical Development : Investigated as a precursor in the design of pharmaceuticals, particularly enzyme inhibitors and receptor modulators .

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that derivatives of (R)-Boc-2-amino acids could effectively inhibit specific enzymes involved in metabolic disorders, showcasing potential therapeutic applications .

- Neuropharmacological Effects : Research has indicated that compounds similar to (R)-Boc derivatives exhibit neuropharmacological activity by modulating NMDA receptor activity, which is critical in conditions like schizophrenia and anxiety disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (R)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylpent-4-enoic acid?

- Methodology :

- Step 1 : Start with a cis-alkenol precursor (e.g., cis-4-benzyloxy-2-buten-1-ol) and perform esterification using triethoxyformate and propionic acid under reflux (100–160°C) to form intermediate esters. Monitor reaction progress via TLC .

- Step 2 : Hydrolyze the ester using KOH in methanol (reflux for 4 hours) to yield the carboxylic acid. Acidify with HCl (pH 1) and extract with dichloromethane .

- Step 3 : Protect the amino group via tert-butoxycarbonyl (Boc) chemistry using p-tosyl isocyanate in THF with triethylamine as a base. Purify via column chromatography .

Q. How is the stereochemical integrity of the (R)-configuration maintained during synthesis?

- Methodology :

- Use enantiomerically pure starting materials (e.g., (R)-amino acids) to avoid racemization.

- Monitor stereochemistry via chiral HPLC or polarimetry. For Boc-protected intermediates, compare optical rotation with literature values (e.g., [α]D²⁵ = +15.3° for similar Boc-amino acids) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Primary Tools :

- ¹H/¹³C NMR : Confirm regiochemistry (e.g., pent-4-enoic acid double bond at δ 5.2–5.8 ppm) and tert-butyl group (δ 1.4 ppm, singlet) .

- IR Spectroscopy : Identify Boc-protected amine (1690–1720 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹ broad O-H stretch) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₃NO₄: [M+H]+ calcd. 264.1605) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Heck-type coupling to enhance alkene formation .

- Solvent Effects : Compare THF vs. DMF for Boc protection; DMF may reduce side reactions at elevated temperatures .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 160°C → 30 minutes) while maintaining yield .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Case Study :

- Issue : Overlapping signals in NMR for tert-butyl and dimethyl groups.

- Resolution : Use DEPT-135 NMR to distinguish CH₃ (tert-butyl, δ 1.4 ppm) vs. CH (adjacent to carbonyl). Confirm via 2D-COSY or HSQC .

- Computational Validation : Compare experimental NMR with density functional theory (DFT)-predicted shifts (RMSD < 0.3 ppm) .

Q. What computational approaches predict the compound’s reactivity in peptide coupling reactions?

- Methodology :

- Quantum Chemical Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for carbodiimide-mediated coupling (e.g., EDC/HOBt). Focus on steric effects from 3,3-dimethyl groups .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF to assess activation barriers for amide bond formation .

Q. How is this compound applied in designing enzyme inhibitors or bioactive peptides?

- Case Study :

- Role : Acts as a conformationally constrained amino acid analogue. The tert-butyl group enhances protease resistance, while the alkene enables photo-crosslinking in target validation .

- Example : Incorporated into thrombin inhibitors, achieving IC₅₀ = 12 nM via MD simulations of steric complementarity .

Q. What strategies mitigate decomposition during storage or handling?

- Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.